molecular formula C12H19NO B1637865 4-[4-(Dimethylamino)phenyl]butan-2-ol CAS No. 118165-23-4

4-[4-(Dimethylamino)phenyl]butan-2-ol

Cat. No.: B1637865
CAS No.: 118165-23-4
M. Wt: 193.28 g/mol
InChI Key: UDQLHDHAXFJAQV-UHFFFAOYSA-N
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Description

4-[4-(Dimethylamino)phenyl]butan-2-ol is an organic compound with the molecular formula C12H19NO It is a secondary alcohol with a dimethylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethylamino)phenyl]butan-2-ol typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethylamino)phenyl]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-[4-(Dimethylamino)phenyl]butan-2-one.

    Reduction: Formation of 4-[4-(Dimethylamino)phenyl]butane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[4-(Dimethylamino)phenyl]butan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(Dimethylamino)phenyl]butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzaldehyde
  • 4-(Dimethylamino)phenylacetic acid
  • 4-(Dimethylamino)phenylbutyric acid

Uniqueness

4-[4-(Dimethylamino)phenyl]butan-2-ol is unique due to its specific structural features, such as the presence of both a secondary alcohol and a dimethylamino group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h6-10,14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQLHDHAXFJAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409437
Record name 4-[4-(dimethylamino)phenyl]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118165-23-4
Record name 4-[4-(dimethylamino)phenyl]butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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